REACTION_CXSMILES
|
[F-:1].C([N+](CCCC)(CCCC)CCCC)CCC.[C:19]([O:23][C:24]([N:26]1[CH2:33][CH2:32][C:29]2([O:31][CH2:30]2)[CH2:28][CH2:27]1)=[O:25])([CH3:22])([CH3:21])[CH3:20]>O1CCCC1>[C:19]([O:23][C:24]([N:26]1[CH2:33][CH2:32][C:29]([CH2:30][F:1])([OH:31])[CH2:28][CH2:27]1)=[O:25])([CH3:22])([CH3:21])[CH3:20] |f:0.1|
|
Name
|
|
Quantity
|
5.6 mL
|
Type
|
reactant
|
Smiles
|
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC2(CO2)CC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 36 hours
|
Duration
|
36 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction solution was cooled
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by silica gel column chromatography (ethyl acetate-hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)(O)CF
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 87 mg | |
YIELD: PERCENTYIELD | 19% | |
YIELD: CALCULATEDPERCENTYIELD | 19.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |